Superior In Vivo Reduction of TGF-β and Oxidative Stress Markers vs. Naproxen in Bleomycin-Induced Lung Fibrosis Model
In a direct head-to-head in vivo study in C57BL/6 mice, NCX 466 (19 mg/kg, p.o., once daily for 14 days) was significantly more effective than an equimolar dose of naproxen (10 mg/kg) in reducing levels of the profibrotic cytokine transforming growth factor-β (TGF-β) and the oxidative stress markers thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) following intratracheal bleomycin instillation [1].
| Evidence Dimension | In vivo anti-fibrotic and antioxidant efficacy |
|---|---|
| Target Compound Data | NCX 466 19 mg/kg: significant reduction in TGF-β, TBARS, and 8-OHdG vs. vehicle; greater reduction than naproxen |
| Comparator Or Baseline | Naproxen 10 mg/kg (equimolar dose): moderate reduction in TGF-β, TBARS, and 8-OHdG |
| Quantified Difference | Statistically significant greater reduction with NCX 466 compared to naproxen at highest dose (p < 0.05); specific fold-change values reported in full publication figures |
| Conditions | Bleomycin-induced lung fibrosis in C57BL/6 mice; oral dosing once daily for 14 days; biomarkers measured in lung tissue homogenates |
Why This Matters
This quantitative in vivo advantage demonstrates that NCX 466 provides superior anti-fibrotic and antioxidant activity relative to naproxen alone, justifying its selection for research models of fibrosis and oxidative tissue injury.
- [1] Pini A, Viappiani S, Bolla M, Masini E, Bani D. Prevention of bleomycin-induced lung fibrosis in mice by a novel approach of parallel inhibition of cyclooxygenase and nitric-oxide donation using NCX 466, a prototype cyclooxygenase inhibitor and nitric-oxide donor. J Pharmacol Exp Ther. 2012 May;341(2):493-9. View Source
